N1-(4-chloropyrimidin-2-yl)butane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-chloropyrimidin-2-yl)butane-1,3-diamine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a chloropyrimidine moiety attached to a butane-1,3-diamine backbone, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chloropyrimidin-2-yl)butane-1,3-diamine dihydrochloride typically involves the reaction of 4-chloropyrimidine with butane-1,3-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chloropyrimidin-2-yl)butane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the butane-1,3-diamine backbone.
Condensation Reactions: The amine groups in the compound can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyrimidine derivative, while oxidation may produce a nitroso or nitro compound.
Scientific Research Applications
N1-(4-chloropyrimidin-2-yl)butane-1,3-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-chloropyrimidin-2-yl)butane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(4-chloropyrimidin-2-yl)butane-1,3-diamine dihydrochloride include other pyrimidine derivatives and diamine compounds, such as:
- 4-chloropyrimidine
- Butane-1,3-diamine
- N1-(4-fluoropyrimidin-2-yl)butane-1,3-diamine
Uniqueness
What sets this compound apart is its unique combination of a chloropyrimidine moiety and a butane-1,3-diamine backbone, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that may not be achievable with other similar compounds.
Properties
CAS No. |
2613381-74-9 |
---|---|
Molecular Formula |
C8H15Cl3N4 |
Molecular Weight |
273.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.